
2-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-N-(3-(trifluoromethyl)phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-N-(3-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C19H23F3N4O2 and its molecular weight is 396.414. The purity is usually 95%.
BenchChem offers high-quality 2-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-N-(3-(trifluoromethyl)phenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-N-(3-(trifluoromethyl)phenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Antibacterial Activity
N-Substituted Derivatives Synthesis : A study by Khalid et al. (2016) explored the synthesis of N-substituted derivatives of a similar compound, highlighting its potential in antibacterial applications. These compounds showed moderate to significant activity against both Gram-negative and Gram-positive bacteria Khalid et al., 2016.
Antimicrobial Evaluation : Another study by Iqbal et al. (2017) synthesized acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores. Their evaluation indicated moderate inhibitors, particularly against Gram-negative bacterial strains Iqbal et al., 2017.
Pharmacological Potential
Pharmacological Evaluation : Nafeesa et al. (2017) designed and synthesized N-substituted derivatives with multifunctional moieties. These compounds demonstrated antibacterial and anti-enzymatic potential, with some exhibiting good inhibition against Gram-negative bacterial strains Nafeesa et al., 2017.
Antimicrobial and Hemolytic Activity : Gul et al. (2017) prepared 2,5-disubstituted 1,3,4-oxadiazole compounds, exhibiting significant antimicrobial activity against selected microbial species and demonstrating less toxicity, which is crucial for biological applications Gul et al., 2017.
Novel Fluorescence-Tagged Ligands : Research by Amon et al. (2007) involved the synthesis of different (3‐phenoxypropyl)piperidine derivatives, showing high histamine H3 receptor affinities. This indicates the potential for the development of tools for understanding binding sites on receptors Amon et al., 2007.
Chemical Synthesis and Structural Analysis
Regioselective Epoxide Ring Opening : Hou et al. (2017) presented a stereospecific scale-up synthesis involving regioselective and stereospecific epoxide ring-opening reactions, relevant for the chemical synthesis of complex molecules Hou et al., 2017.
NMR Study of a Novel Derivative : Ying-jun (2012) conducted an NMR study of a novel 1,3,4-oxadiazole derivative, crucial for understanding the structural aspects of similar compounds Ying-jun, 2012.
Synthesis of Antimicrobial Agents : Parikh and Joshi (2014) synthesized a series of derivatives, assessing their antimicrobial properties. The study contributes to understanding the structure-activity relationship in such compounds Parikh & Joshi, 2014.
特性
IUPAC Name |
2-[4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23F3N4O2/c1-12(2)17-24-25-18(28-17)13-6-8-26(9-7-13)11-16(27)23-15-5-3-4-14(10-15)19(20,21)22/h3-5,10,12-13H,6-9,11H2,1-2H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFDUBMTZBILZOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(O1)C2CCN(CC2)CC(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-N-(3-(trifluoromethyl)phenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2-{[(3,4-dichlorophenyl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2668448.png)
![2-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]-3-{[3-(trifluoromethyl)phenyl]sulfonyl}propanamide](/img/structure/B2668449.png)
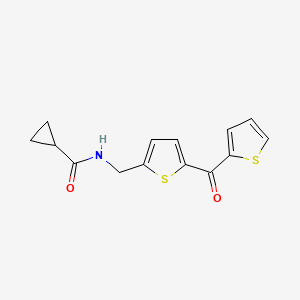
![Ethyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-{[(5-methyl-2-furyl)methyl]amino}-3-oxopropanoate](/img/structure/B2668452.png)
![4-[(3,4-Dimethoxyphenyl)sulfonyl]-6-fluoro-3-[(4-methylpiperidin-1-yl)carbonyl]quinoline](/img/structure/B2668453.png)

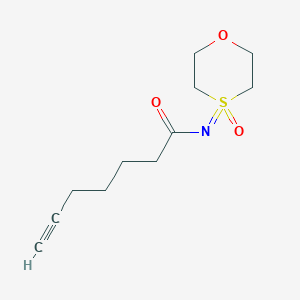
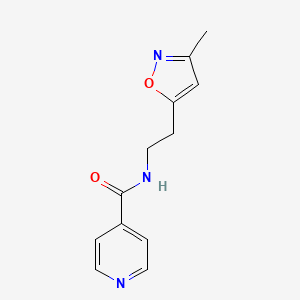
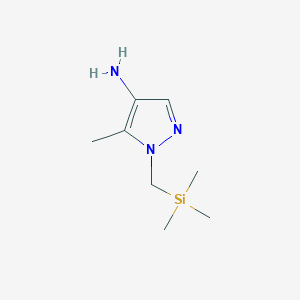
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-isopropoxybenzamide](/img/structure/B2668465.png)

![2-Pyridin-4-yl-5-(4-pyridin-2-ylpiperazin-1-yl)[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2668467.png)
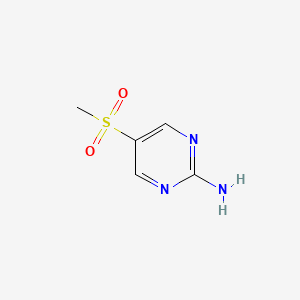
![7-(4-fluorophenyl)-3-((pyridin-2-ylmethyl)thio)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B2668469.png)